molecular formula C9H18N2 B12977910 1-Cyclopropyl-5-methylpiperidin-3-amine

1-Cyclopropyl-5-methylpiperidin-3-amine

Cat. No.: B12977910
M. Wt: 154.25 g/mol
InChI Key: MCCUBPMGDRNDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-5-methylpiperidin-3-amine is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry. This compound features a cyclopropyl group attached to the nitrogen atom of the piperidine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-5-methylpiperidin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with 5-methylpiperidin-3-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-5-methylpiperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-methylpiperidin-3-amine involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-5-methylpiperidin-3-amine is unique due to the presence of both cyclopropyl and methyl groups, which can enhance its chemical stability and biological activity. These structural features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-cyclopropyl-5-methylpiperidin-3-amine

InChI

InChI=1S/C9H18N2/c1-7-4-8(10)6-11(5-7)9-2-3-9/h7-9H,2-6,10H2,1H3

InChI Key

MCCUBPMGDRNDDB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.